molecular formula C12H17N3O4 B6038855 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid

5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B6038855
M. Wt: 267.28 g/mol
InChI Key: CXIMMHCIOYBTRC-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid is a complex organic compound that features a morpholine ring, a pyrazole ring, and carboxylic acid functionality

Properties

IUPAC Name

5-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7-5-15(6-8(2)19-7)11(16)10-9(12(17)18)4-13-14(10)3/h4,7-8H,5-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIMMHCIOYBTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting 2,6-dimethylmorpholine with a suitable carbonyl compound under acidic or basic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The morpholine and pyrazole intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine-4-carbonyl derivatives: These compounds share the morpholine ring and may have similar reactivity and applications.

    1-Methylpyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid functionality.

Uniqueness

5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid is unique due to the combination of the morpholine and pyrazole rings, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

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